N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide
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Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Heterocyclic Hybrids Synthesis : This compound is part of a series of benzimidazole-tethered oxazepine heterocyclic hybrids. These are synthesized from N-alkylated benzimidazole 2-carboxaldehyde. They have notable non-linear optical (NLO) properties, making them candidates for NLO applications (Almansour et al., 2016).
Photophysical Properties : Another study explores the photophysical properties of similar compounds with a focus on their strong blue emission in dichloromethane, indicating potential in photonic applications (Petrovskii et al., 2017).
Antimicrobial Activity : Compounds including similar structures have been examined for their antimicrobial activities. These derivatives exhibited significant activities against a variety of bacterial and fungal strains (Babu et al., 2013).
Application in Drug Development
Kinase Inhibition : The benzoxazepine core, closely related to the structure , is present in several kinase inhibitors. These are particularly significant in the development of treatments for diseases like cancer (Naganathan et al., 2015).
Carbonic Anhydrase Inhibitors : Primary sulfonamide functionality in related structures has shown to enable the construction of compounds acting as carbonic anhydrase inhibitors, potentially useful in treating various conditions (Sapegin et al., 2018).
Other Applications
Organic Synthesis : The compound belongs to a class of chemicals utilized in complex organic synthesis processes, including ring-forming cascade reactions and multi-component syntheses. These processes are fundamental in creating various biologically active molecules (Shaabani et al., 2010).
Spectroscopic Characterization and Theoretical Studies : Studies have been conducted on the spectroscopic characterization and theoretical investigations of similar compounds, which could provide insights into their electronic properties and potential applications in material sciences (Wazzan et al., 2016).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-18(2)12-24-16-10-14(8-9-15(16)19-17(18)21)20-25(22,23)11-13-6-4-3-5-7-13/h3-10,20H,11-12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLVKGVOKVLCRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.